molecular formula N4O12Zr B079258 Zirconium nitrate CAS No. 13746-89-9

Zirconium nitrate

Cat. No. B079258
CAS RN: 13746-89-9
M. Wt: 339.24 g/mol
InChI Key: OERNJTNJEZOPIA-UHFFFAOYSA-N
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Patent
US04102938

Procedure details

7 g of zirconium metal is dissolved in concentrated nitric acid (by HF treatment). Ammonia solution is added to this to precipitate zirconium as its hydroxide. The precipitate is washed with distilled water till it is free from fluoride ions and then dissolved in dilute nitric acid (1 volume of 69% acid mixed with 3 volumes of distilled water) to obtain zirconium nitrate solution.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Zr:1].N.[N+:3]([O-:6])([OH:5])=[O:4]>>[N+:3]([O-:6])([O-:5])=[O:4].[Zr+4:1].[N+:3]([O-:6])([O-:5])=[O:4].[N+:3]([O-:6])([O-:5])=[O:4].[N+:3]([O-:6])([O-:5])=[O:4] |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
[Zr]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
this to precipitate zirconium as its hydroxide
WASH
Type
WASH
Details
The precipitate is washed with distilled water till it
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dilute nitric acid (1 volume of 69% acid mixed with 3 volumes of distilled water)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Zr+4].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.